L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-
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Overview
Description
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- is a synthetic compound derived from L-Phenylalanine. This compound is often used in peptide synthesis due to its unique protective groups, which help in the selective modification of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- typically involves the protection of the amino group of L-Phenylalanine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the side chain, introducing new functional groups.
Reduction: This reaction can remove protective groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often used in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could result in the removal of protective groups .
Scientific Research Applications
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- is widely used in scientific research, particularly in:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of this compound involves its ability to protect specific functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the trichloroethoxy sulfonyl group can be selectively removed under mild conditions, allowing for precise modifications . The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- L-Phenylalanine, 3-carboxy-N-[(9H-fluoren-9-ylmethoxy)carbonyl]
- 2-Carbamoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Uniqueness
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- is unique due to its dual protective groups, which offer greater control and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise modifications are crucial .
Properties
Molecular Formula |
C27H24Cl3NO7S |
---|---|
Molecular Weight |
612.9 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33)/t24-/m0/s1 |
InChI Key |
QXNUQPLTPOHMHT-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
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